molecular formula C25H20O2 B15243694 (E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one

(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one

Cat. No.: B15243694
M. Wt: 352.4 g/mol
InChI Key: IQUUMOHLBZUCHF-WUKNDPDISA-N
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Description

(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a carbonyl group. The presence of phenyl and styryl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and acetophenone derivatives are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or styryl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyranone derivatives.

Scientific Research Applications

(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates also contributes to its mechanism of action. Detailed studies using techniques such as molecular docking and spectroscopy are employed to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-4H-pyran-4-one: Lacks the styryl group, resulting in different reactivity and applications.

    2-Styryl-4H-pyran-4-one:

    2,6-Diphenyl-2H-pyran-4(3H)-one: Similar structure but without the styryl group, leading to variations in its chemical behavior.

Uniqueness

(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one is unique due to the presence of both phenyl and styryl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

2,6-diphenyl-2-[(E)-2-phenylethenyl]-3H-pyran-4-one

InChI

InChI=1S/C25H20O2/c26-23-18-24(21-12-6-2-7-13-21)27-25(19-23,22-14-8-3-9-15-22)17-16-20-10-4-1-5-11-20/h1-18H,19H2/b17-16+

InChI Key

IQUUMOHLBZUCHF-WUKNDPDISA-N

Isomeric SMILES

C1C(=O)C=C(OC1(/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(=O)C=C(OC1(C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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